molecular formula C11H12N4O2 B2921514 5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one CAS No. 1239736-46-9

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B2921514
CAS No.: 1239736-46-9
M. Wt: 232.243
InChI Key: QGYOPIPQSBXPJE-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
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Biological Activity

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, also known by its CAS number 1239736-46-9, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Information

The molecular formula of this compound is C12H13N3O2C_{12}H_{13}N_{3}O_{2}. The compound features a pyrimidine ring substituted with a hydroxyl group and a pyrazine moiety, contributing to its diverse biological activities.

Molecular Structure

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • SMILES : CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO
  • InChIKey : KRLMCOWLTFQQNX-UHFFFAOYSA-N

Biological Activity Overview

The compound has been primarily investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Below are summarized findings from various studies:

Antitumor Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antitumor activity. In a study assessing various pyrazole derivatives, compounds similar in structure to this compound demonstrated promising results against several cancer cell lines. For instance:

  • IC₅₀ Values : Compounds showed IC₅₀ values ranging from 0.04 to 11.4 µM against different cancer cell lines, indicating potent growth inhibition .

Antimicrobial Properties

Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. The compound exhibited:

  • Bacteriostatic effects against strains such as E. coli and S. aureus, with notable MIC values suggesting effective inhibition of bacterial growth .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of similar compounds, suggesting that the presence of specific functional groups enhances their efficacy in reducing inflammation markers .

Case Studies and Research Findings

  • Anticancer Screening :
    • A study evaluated a series of pyrazole derivatives, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 lung cancer cell lines (IC₅₀ = 49.85 µM) and others .
  • Antimicrobial Testing :
    • In a comparative study on antimicrobial activity, derivatives were tested against various pathogens. The results indicated strong inhibition against S. aureus and A. niger, showcasing the compound's broad-spectrum activity .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC₅₀ (µM)Cell Line
Compound A0.04K-562
Compound B0.71HepG-2
Compound C1.39BT474
5-(2-hydroxyethyl)-6-methyl...49.85A549

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Compound Tested
E. coli<105-(2-hydroxyethyl)...
S. aureus<155-(2-hydroxyethyl)...
A. niger<205-(2-hydroxyethyl)...

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-8(2-5-16)11(17)15-10(14-7)9-6-12-3-4-13-9/h3-4,6,16H,2,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYOPIPQSBXPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=NC=CN=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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